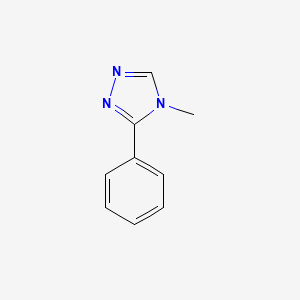

4-methyl-3-phenyl-4H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-phenyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-12-7-10-11-9(12)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYABNXFTDKEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 3 Phenyl 4h 1,2,4 Triazole and Its Analogues

Established Synthetic Routes to Substituted 1,2,4-Triazoles

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with numerous established routes. These methods primarily involve the construction of the five-membered ring through cyclization or cycloaddition reactions, utilizing a range of starting materials and reaction conditions.

Cyclization Reactions for Triazole Ring Formation

Cyclization reactions are a fundamental approach to constructing the 1,2,4-triazole core. These methods typically involve the formation of one or two new bonds to close the ring from an acyclic precursor.

One common strategy is the oxidative cyclization of hydrazones. For instance, a method utilizing selenium dioxide (SeO₂) facilitates the intramolecular oxidative cyclization of heterocyclic hydrazones to yield fused 1,2,4-triazoles with moderate to good yields (79%–98%) frontiersin.orgnih.gov. Another approach involves the cyclization of 1,2,4-triazenes using common oxidizing agents like NaClO, Ca(ClO)₂, or Dess–Martin periodinane, which proceeds under mild conditions researchgate.net.

One-pot syntheses have also been developed for efficiency. A facile copper-catalyzed one-pot method allows for the preparation of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process, using O₂ as the oxidant frontiersin.orgnih.gov. Similarly, 3,4,5-trisubstituted-1,2,4-triazoles can be synthesized via an oxidative cyclization using ceric ammonium (B1175870) nitrate (B79036) (CAN) in polyethylene (B3416737) glycol (PEG), where CAN acts as both an oxidant and a Lewis acid frontiersin.orgnih.gov. Amidrazones also serve as key precursors, reacting with various reagents under catalytic conditions (e.g., HClO₄-SiO₂) to form the triazole ring frontiersin.org.

Table 1: Selected Cyclization Methods for 1,2,4-Triazole Synthesis

| Precursor Type | Reagent/Catalyst | Key Features | Yield Range |

|---|---|---|---|

| Heterocyclic Hydrazones | Selenium dioxide (SeO₂) | Oxidative intramolecular cyclization | 79%–98% frontiersin.orgnih.gov |

| Amides and Nitriles | Copper catalyst, O₂ | One-pot cascade reaction | Up to 91% frontiersin.orgnih.gov |

| Amidrazones | Ceric Ammonium Nitrate (CAN) | Oxidative cyclization in PEG | 61%–97% frontiersin.orgnih.gov |

Cycloaddition Reactions in Triazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful tools for assembling the 1,2,4-triazole ring with high regioselectivity. These reactions involve the combination of a three-atom component with a two-atom component.

A prominent example is the 1,3-dipolar cycloaddition of nitrile imines, generated in situ from hydrazonoyl hydrochlorides, with various dipolarophiles like carbodiimides or nitriles researchgate.netscribd.com. For instance, the reaction with carbodiimides in the presence of triethylamine (B128534) yields 5-amino-1,2,4-triazoles researchgate.net. A copper-catalyzed three-component [3+2] cycloaddition between nitrile ylides, diazonium salts, and nitriles provides a versatile route to a diverse set of 1,2,4-triazoles under mild conditions researchgate.netisres.org. This approach leverages readily available starting materials to construct complex triazole scaffolds in a single step isres.org.

Mechanochemical methods have also been applied, such as a copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solvent-free grinding conditions, highlighting a green chemistry approach researchgate.net.

Regioselective C-H Arylation of 1,2,4-Triazole Scaffolds

Direct C-H arylation has emerged as a highly efficient and atom-economical strategy for functionalizing pre-formed 1,2,4-triazole rings. This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of aryl groups onto the triazole core with high regioselectivity researchgate.netnih.gov.

Catalytic Systems for C-H Bond Functionalization (e.g., Palladium, Copper)

Both palladium and copper-based catalytic systems have proven effective for the C-H arylation of 1,2,4-triazoles.

Palladium Catalysis: Palladium catalysts are widely used for direct C-H arylation. A common system involves Pd(OAc)₂ as the catalyst precursor, often in combination with phosphine (B1218219) ligands like [P(n-Bu)Ad₂H]BF₄ or PCy₃ rsc.org. The choice of ligand is crucial for reaction efficiency. These reactions typically provide arylated products in moderate to good yields (40–90%) and tolerate a range of functional groups on the aryl halide coupling partner rsc.org. The mechanism for palladium-catalyzed direct arylation is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway rsc.orgnih.gov.

Copper Catalysis: Copper catalysis offers a more economical alternative to palladium. Convenient methods utilizing a Cu-diamine catalytic system have been developed for the C-H bond functionalization of the 1,2,4-triazole ring rsc.orgrsc.org. Systems often employ CuI with a diamine ligand like N,N'-dimethylethylenediamine (DMEDA) rsc.org. This approach regioselectively accomplishes arylation at the C5 position of the triazole with various aryl bromides, achieving yields up to 74% rsc.orgrsc.org. The enhanced acidity of the C5-H bond, facilitated by copper coordination to the N4 nitrogen, is believed to direct the regioselectivity rsc.orgrsc.org.

Optimization of Reaction Conditions for Arylation (e.g., Solvent Choice, Temperature, Stoichiometry)

The success of C-H arylation reactions is highly dependent on the careful optimization of reaction parameters.

Table 2: Optimized Conditions for C-H Arylation of 1,2,4-Triazoles

| Catalyst System | Base | Solvent | Temperature | Key Findings |

|---|---|---|---|---|

| Pd(OAc)₂ / [P(n-Bu)Ad₂H]BF₄ | K₂CO₃ (3.0 equiv.) | Toluene (B28343) | 120 °C | Carboxylic acid co-catalyst enhances efficiency. rsc.org |

| Pd(OAc)₂ / PCy₃ | K₂CO₃ (1.0 mmol) | Toluene | 80 °C | Effective for 2,4-disubstituted 1,2,3-triazoles. rsc.org |

| CuI / DMEDA | LiOtBu (2.0 equiv.) | Dioxane | 140 °C | Optimal for C5 arylation of 1,2,4-triazole with aryl bromides. rsc.orgrsc.org |

Key variables include the choice of base, solvent, and temperature. For palladium-catalyzed reactions, bases like potassium carbonate (K₂CO₃) are commonly used in solvents such as toluene or DMF at temperatures ranging from 80 °C to 120 °C rsc.org. In copper-catalyzed systems, a strong base like lithium tert-butoxide (LiOtBu) is often required, with dioxane being a suitable solvent at higher temperatures (e.g., 140 °C) rsc.orgrsc.org. The stoichiometry of the aryl halide is also important, with an excess often used to drive the reaction to completion nih.govrsc.org.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has become a valuable tool in the synthesis of 1,2,4-triazoles, offering significant advantages over conventional heating methods. This technology accelerates chemical reactions by utilizing the ability of polar molecules to convert electromagnetic radiation into heat pnrjournal.com.

The primary benefits of microwave-assisted synthesis include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields nih.govscielo.org.zarsc.org. For example, a catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation at 160°C was completed in just 10 minutes, yielding products in the 54–81% range organic-chemistry.org. In another case, a reaction that required 27 hours under conventional heating was completed in 30 minutes with a 96% yield using microwave irradiation nih.gov. This efficiency makes microwave synthesis an attractive, environmentally friendly approach that aligns with the principles of green chemistry pnrjournal.comnih.govrsc.org.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Reaction | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Synthesis of N-substituted propenamide derivative | Several hours | 33–90 seconds (82% yield) nih.gov |

| Synthesis of piperazine-azole-fluoroquinolone derivative | 27 hours | 30 minutes (96% yield) nih.gov |

Spectroscopic and Structural Characterization of 4 Methyl 3 Phenyl 4h 1,2,4 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 4-methyl-3-phenyl-4H-1,2,4-triazole, recorded in deuterochloroform (CDCl₃) at 400 MHz, exhibits distinct signals corresponding to the different types of protons present in the molecule.

A sharp singlet appears at 3.79 ppm, which is attributed to the three protons of the methyl group (CH₃) attached to the nitrogen atom at position 4 of the triazole ring. The singlet nature of this signal indicates the absence of adjacent protons. The spectrum also shows a complex multiplet in the aromatic region, between 7.49 and 7.80 ppm. This multiplet integrates to five protons, corresponding to the phenyl group attached at the 3-position of the triazole ring. A singlet at 8.32 ppm is assigned to the lone proton of the triazole ring (C5-H).

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.32 | s | 1H | Triazole-H |

| 7.80-7.78 | m | 2H | Phenyl-H |

| 7.51-7.49 | m | 3H | Phenyl-H |

| 3.79 | s | 3H | N-CH₃ |

s = singlet, m = multiplet

The ¹³C NMR spectrum, recorded at 100 MHz in CDCl₃, provides further confirmation of the carbon skeleton of the molecule.

The spectrum displays a signal at 33.5 ppm, which is characteristic of the methyl carbon (N-CH₃). The aromatic carbons of the phenyl ring resonate in the range of 126.9 to 130.3 ppm. Specifically, the signals at 126.9 ppm, 127.8 ppm, 129.1 ppm, and 130.3 ppm are assigned to the carbons of the phenyl ring. The carbon atoms of the triazole ring appear at 145.9 ppm (C5) and 155.4 ppm (C3).

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 155.4 | C3 (Triazole) |

| 145.9 | C5 (Triazole) |

| 130.3 | Phenyl-C |

| 129.1 | Phenyl-C |

| 127.8 | Phenyl-C |

| 126.9 | Phenyl-C |

| 33.5 | N-CH₃ |

Infrared (IR) Spectroscopy for Vibrational Analysis

The functional groups present in this compound were identified by analyzing its Infrared (IR) spectrum, recorded using the KBr pellet technique.

The spectrum exhibits a characteristic C-H stretching vibration of the aromatic phenyl ring and the triazole ring at 3060 cm⁻¹. The C-H stretching of the methyl group is observed at 2926 cm⁻¹. A strong absorption band at 1575 cm⁻¹ is attributed to the C=N stretching vibration within the triazole ring. The C=C stretching vibrations of the phenyl ring are observed at 1483 and 1448 cm⁻¹. Furthermore, a band at 1378 cm⁻¹ corresponds to the C-N stretching vibration. The out-of-plane C-H bending vibrations for the substituted phenyl ring are observed at 768 and 698 cm⁻¹.

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3060 | Aromatic C-H Stretch |

| 2926 | Aliphatic C-H Stretch (CH₃) |

| 1575 | C=N Stretch (Triazole Ring) |

| 1483, 1448 | C=C Stretch (Phenyl Ring) |

| 1378 | C-N Stretch |

| 768, 698 | C-H Out-of-plane Bend (Phenyl) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of the title compound. The analysis provides strong evidence for the molecular formula C₉H₉N₃. The calculated exact mass for this formula is 159.0791. The experimental measurement yielded a value of 159.0792, which is in excellent agreement with the theoretical mass, thus confirming the molecular identity of this compound. beilstein-journals.org

Prototropic Tautomerism and Isomerism in 4 Methyl 3 Phenyl 4h 1,2,4 Triazole Systems

Theoretical Framework of 1,2,4-Triazole (B32235) Tautomerism

The 1,2,4-triazole ring system, with its five-membered structure containing three nitrogen and two carbon atoms, can theoretically exist in different tautomeric forms depending on the position of a mobile proton. ijsr.netnih.govtandfonline.com The principal tautomers are the 1H-, 2H-, and 4H-forms. ijsr.netmdpi.com The 4H-1,2,3-triazole structure is generally considered nonaromatic and is not typically a focus of study. nih.gov

The stability of these tautomers is governed by a delicate balance of factors, including aromaticity, electronic effects of substituents, and solvation. researchgate.nettandfonline.com The triazole nucleus is inherently stabilized by resonance, achieving an aromatic sextet of π-electrons. ijsr.net Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities of these forms. tubitak.gov.trresearchgate.net Generally, the 1H- and 4H-tautomers are the most significant, with their relative stability often depending on the substitution pattern on the triazole ring. ijsr.netnih.gov For the parent, unsubstituted 1,2,4-triazole, many studies indicate that the 1H-tautomer is more stable than the 4H-tautomer. nih.govnih.gov

Stabilization of the 4H-Tautomer in 4-methyl-3-phenyl-4H-1,2,4-triazole

In the specific case of this compound, the molecule is an N-methylated derivative of 3-phenyl-1,2,4-triazole. For the parent unmethylated compound, theoretical calculations have shown that the 4H-tautomer (3-phenyl-4H-1,2,4-triazole) is the most stable form. tubitak.gov.trresearchgate.net This inherent stability of the 4H configuration explains why the N4-methylated isomer is a readily accessible and stable compound.

Quantum chemical studies using the DFT/B3LYP method with the 6-311G(d,p) basis set determined that the 4H-1,2,4-triazole form is favored over the 1H-1,2,4-triazole form for a range of substituted triazoles, including the 3-phenyl derivative. tubitak.gov.trresearchgate.net The presence of the methyl group on the N4 nitrogen atom in this compound simply reinforces this electronically preferred structure, preventing any potential equilibrium with other tautomeric forms.

Comparative Studies of Tautomeric Equilibria (1H, 2H, 4H forms)

While this compound itself does not exhibit tautomerism, comparative studies of its parent compound, 3-phenyl-1,2,4-triazole, and other derivatives provide a clear picture of the underlying energetic preferences. High-level ab initio calculations on the unsubstituted 1,2,4-triazole have precisely determined the energy differences between its tautomers. nih.gov

For substituted triazoles, the equilibrium can shift significantly. researchgate.net DFT calculations have been employed to determine the relative stabilities (RS) and tautomeric equilibrium constants for various derivatives. tubitak.gov.trresearchgate.net For 3-phenyl-4H-1,2,4-triazole, the 4H form is found to be more stable than the corresponding 1H form. tubitak.gov.trresearchgate.net This preference is a critical factor in the chemistry of its derivatives. In solution, the equilibrium can be further influenced by the polarity of the solvent, which can differentially stabilize the various tautomers due to differences in their dipole moments. psu.eduacs.org

Below is a table summarizing the calculated relative stabilities for tautomers of the parent 3-phenyl-1,2,4-triazole, which informs the stability of the titled compound.

| Tautomeric Form | Relative Stability (kcal/mol) | Environment | Computational Method |

|---|---|---|---|

| 1H-1,2,4-triazole | 0.00 | Gas Phase | CCSD(T)/CBS |

| 4H-1,2,4-triazole | 6.25 | Gas Phase | CCSD(T)/CBS |

| 1H-3-phenyl-1,2,4-triazole | 1.52 | Aqueous Phase | B3LYP/6-311G(d,p) |

| 4H-3-phenyl-1,2,4-triazole | 0.00 | Aqueous Phase | B3LYP/6-311G(d,p) |

Note: The table presents data for the parent 1,2,4-triazole nih.gov and the 3-phenyl-1,2,4-triazole system. tubitak.gov.tr A lower relative stability value indicates a more stable form. The 4H-tautomer of the 3-phenyl derivative is the most stable isomer.

Influence of Tautomerism on Electronic Structure and Reactivity Profiles

The specific tautomeric or isomeric form of a 1,2,4-triazole derivative profoundly dictates its electronic properties and, consequently, its chemical reactivity. researchgate.netscispace.com The fixed 4H-isomeric structure of this compound defines its electronic distribution, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.nettubitak.gov.tr

Theoretical studies have analyzed these properties for the different tautomers of parent triazoles:

Charge Distribution: The location of the substituents and the exocyclic methyl group influences the electron density across the triazole ring. The NBO charge distribution is distinct for each isomer, affecting its ability to act as a hydrogen bond donor or acceptor and its coordination properties. researchgate.net

Dipole Moment: The 1H, 2H, and 4H tautomers possess different dipole moments. This difference is crucial in solution, where polar solvents will preferentially stabilize the tautomer with the higher dipole moment. psu.edu

Reactivity: The energies of the HOMO and LUMO (the HOMO-LUMO gap) are key indicators of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. Tautomerism alters these energy levels. For instance, the nucleophilicity and electrophilicity of the ring atoms change depending on which tautomeric form is present, directing the course of chemical reactions. nih.govtubitak.gov.tr Since this compound is locked in the 4H form, its reactivity profile is consistent and predictable, unlike a system in tautomeric equilibrium. For example, electrophilic substitution will occur at specific nitrogen atoms based on the calculated electron densities of this particular isomer. nih.gov

The table below provides a conceptual summary of how electronic properties differ between tautomeric forms, based on general findings for substituted 1,2,4-triazoles.

| Property | Influence of Tautomer/Isomer | Consequence for this compound |

|---|---|---|

| Dipole Moment | Varies significantly between 1H, 2H, and 4H forms. psu.edu | Has a fixed, characteristic dipole moment influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Each tautomer has a distinct energy gap, affecting its kinetic stability and spectral properties. researchgate.net | Possesses a defined HOMO-LUMO gap that determines its reactivity profile and UV-Vis absorption spectrum. |

| Molecular Electrostatic Potential (MEP) | The electron-rich (negative) and electron-poor (positive) regions change with proton position. researchgate.net | Shows a specific MEP map, indicating predictable sites for nucleophilic and electrophilic attack. |

Reactivity Profiles and Reaction Mechanisms of 4 Methyl 3 Phenyl 4h 1,2,4 Triazole

Regioselectivity in Chemical Reactions

Regioselectivity is a critical aspect of the reactivity of 4-methyl-3-phenyl-4H-1,2,4-triazole, particularly concerning electrophilic attack on the ring nitrogens and substitution at the C5 position.

N-Alkylation: In an N-substituted triazole like the target compound, further alkylation can occur at either the N1 or N2 position. Studies on analogous S-substituted 1,2,4-triazoles have shown that alkylation can be regioselective. For example, the reaction of 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole with dibromomethane (B42720) can yield different isomers resulting from alkylation at N1 and N2. nih.gov The outcome is often dictated by a combination of steric hindrance from existing substituents and the intrinsic nucleophilicity of the nitrogen atoms. In some cases, N2 alkylation is preferred. nih.gov

C-H Functionalization: As previously noted, C-H functionalization reactions show high regioselectivity for the C5 position. The acidity of the C5-H bond is significantly higher than that of the C-H bonds on the phenyl ring, allowing strong bases like n-butyllithium to deprotonate this site exclusively. clockss.org This high regioselectivity makes C5-lithiation a reliable method for introducing functional groups specifically at this position.

Mechanistic Elucidation of Reactivity Patterns

The mechanisms underlying the key reactions of this compound and its analogues are well-established in heterocyclic chemistry.

Mechanism of C5-Lithiation and Substitution: This reaction proceeds through a two-step mechanism.

Deprotonation: A strong base, typically an organolithium reagent (n-BuLi), acts as a proton acceptor. It abstracts the acidic proton from the C5 position of the triazole ring, forming a resonance-stabilized triazol-5-yl anion (carbanion) and the conjugate acid of the base (butane).

Electrophilic Quench: The highly nucleophilic triazol-5-yl anion then attacks an added electrophile (e.g., CO₂, CH₃I) in a standard nucleophilic addition or substitution reaction to form the new C-C or C-X bond at the C5 position. clockss.org

Mechanism of N-Alkylation: The reaction of the triazole with an alkyl halide follows a standard bimolecular nucleophilic substitution (SN2) pathway. The lone pair of electrons on one of the available nitrogen atoms (N1 or N2) acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. This single concerted step results in the formation of a new N-alkyl bond and the displacement of the halide leaving group, leading to a positively charged triazolium salt.

Acid-Base Properties and Protonation Behavior

The 1,2,4-triazole (B32235) ring system is amphoteric, meaning it can act as both a weak acid and a weak base. wikipedia.org

Acidity: The unsubstituted 1H-1,2,4-triazole has a pKₐ of 10.26 for the deprotonation of the N-H proton, indicating it is weakly acidic. chemicalbook.comwikipedia.org In this compound, all ring nitrogens are substituted, so it does not possess this acidic N-H proton.

Basicity and Protonation: The nitrogen atoms' lone pairs make the triazole ring basic. The pKₐ of the conjugate acid of 1,2,4-triazole (the 1,2,4-triazolium ion) is approximately 2.45, indicating it is a very weak base. wikipedia.org Density Functional Theory (DFT) calculations on the unsubstituted 1,2,4-triazole molecule show that the N4 position is the most favorable site for protonation. dnu.dp.uaresearchgate.net

In this compound, the N4 position is blocked by the methyl group. Therefore, protonation must occur at either the N1 or N2 position. The relative basicity of these two sites would be influenced by the electronic effects of the C3-phenyl and N4-methyl groups. The specific pKₐ for this compound is not widely reported, but it is expected to be in the range of other weakly basic N-alkylated triazoles. researchgate.net

Table 2: Acid-Base Properties of the Parent 1,2,4-Triazole Ring

| Property | Description | pKₐ Value |

| Basicity (pKₐH) | pKₐ of the protonated 1,2,4-triazolium ion | ~2.45 |

| Acidity (pKₐ) | pKₐ of the N-H proton in 1H-1,2,4-triazole | 10.26 |

| Data sourced from Wikipedia and ChemicalBook. chemicalbook.comwikipedia.org |

Computational and Theoretical Chemistry Investigations of 4 Methyl 3 Phenyl 4h 1,2,4 Triazole

Computational Insights into Reaction Mechanisms and Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate reaction mechanisms and pathways involving 1,2,4-triazole (B32235) derivatives. These theoretical studies provide a molecular-level understanding of tautomerism, protonation, cycloaddition reactions, and decomposition pathways, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical investigations have been instrumental in understanding the tautomeric equilibria and protonation behavior of 1,2,4-triazoles. For various derivatives, DFT calculations have shown that the 4H-1,2,4-triazole form is generally favored over the 1H-1,2,4-triazole form. tubitak.gov.tr The stability of different tautomers is a critical factor in determining the reactivity and reaction pathways of these compounds. Protonation processes, which are fundamental to many chemical reactions, have also been a focus of computational studies. These studies indicate that upon protonation, the 1H-1,2,4-triazole form tends to be more predominant than the 2H-1,2,4-triazole form. tubitak.gov.tr The acidity constants (pKa) of 1,2,4-triazole derivatives have been calculated using DFT in conjunction with continuum solvation models, and the results have shown good correlation with experimental values. tubitak.gov.tr

Table 1: Calculated Tautomeric and Protonation Preferences in 1,2,4-Triazole Derivatives

| Process | Favored Form | Computational Method | Basis Set |

| Tautomeric Equilibrium | 4H-1,2,4-triazole | DFT (B3LYP) | 6-311G(d,p) |

| Protonation | 1H-1,2,4-triazole | DFT (B3LYP) | 6-311G(d,p) |

| Data sourced from a theoretical study on tautomerism and basicity of 1,2,4-triazole derivatives. tubitak.gov.tr |

Cycloaddition reactions involving 1,2,4-triazole derivatives have also been a subject of computational investigation. The participation of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD) in Diels-Alder, [3+2], and [4+2] cycloadditions has been reviewed, with mention of theoretical studies that probe the stereoselectivity of these reactions. acgpubs.orgresearchgate.net Furthermore, the photochemical synthesis of 1,2,4-triazoles has been rationalized through computational modeling. rsc.org These studies propose a mechanism initiated by the photoexcitation of an azodicarboxylate to a triplet state. This triplet intermediate then reacts with a diazoalkane to form an azomethine ylide, which subsequently undergoes a [3+2] cycloaddition with a nitrile to yield the 1,2,4-triazole ring. rsc.org Experimental and computational evidence supports this mechanistic hypothesis. rsc.org

Computational studies have also shed light on the decomposition mechanisms of 1,2,4-triazole derivatives, which is crucial for understanding their stability. tandfonline.com DFT calculations have been used to investigate the electronic structure and decomposition pathways of these compounds. tandfonline.com For instance, the influence of substituents on the triazole ring has been analyzed, showing that amino groups can be easily dissociated from the ring. tandfonline.com The cleavage of the C-N bond is influenced by the nature of the substituents on the carbon and nitrogen atoms. tandfonline.com The reaction rates of different decomposition pathways, such as C-N bond cleavage and H-transfer, have been compared at ground and excited states, as well as in charged states. tandfonline.com

Table 2: Computationally Investigated Reaction Pathways for 1,2,4-Triazole Derivatives

| Reaction Type | Key Intermediates/States | Investigated Aspects |

| Tautomerism | 1H- and 4H-tautomers | Relative stabilities, equilibrium constants |

| Protonation | Protonated 1H- and 2H-forms | Acidity constants (pKa), predominant forms |

| Photochemical Synthesis | Triplet intermediates, azomethine ylides | Reaction mechanism, substrate scope |

| Decomposition | Excited states, charged states | Bond dissociation, ring cleavage, H-transfer rates |

| This table summarizes findings from various computational studies on 1,2,4-triazole derivatives. tubitak.gov.trrsc.orgtandfonline.com |

In the context of the synthesis of related compounds, such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thione, computational methods like DFT have been employed to support the characterization of the synthesized molecules. nih.gov These studies often involve the calculation of frontier molecular orbitals (HOMO and LUMO) and their energy gaps to explain the electronic properties and reactivity of the compounds. nih.gov

While many of these computational studies have been conducted on a variety of 1,2,4-triazole derivatives, the fundamental insights into reaction mechanisms concerning tautomerism, protonation, cycloaddition, and decomposition are broadly applicable and provide a strong basis for understanding the chemical behavior of 4-methyl-3-phenyl-4H-1,2,4-triazole.

Advanced Derivatization and Functionalization Strategies for 4 Methyl 3 Phenyl 4h 1,2,4 Triazole Scaffolds

Selective C-H Bond Activation and Functionalization

Direct C-H bond activation has emerged as a powerful and atom-economical tool for the functionalization of heterocyclic compounds, including 1,2,4-triazoles. This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic routes.

Palladium-catalyzed C-H arylation represents a key strategy for the derivatization of 4-alkyl-4H-1,2,4-triazoles. The electronic characteristics of the triazole ring direct the regioselective arylation at the C5 position. nih.gov Research has demonstrated the successful C-H arylation of 4-methyl-3-phenyl-4H-1,2,4-triazole. nih.gov In a notable example, the reaction of this compound with 4-iodoanisole (B42571) in the presence of a palladium catalyst yielded the corresponding 5-arylated product in good yield. nih.gov This method provides a direct route to biaryl and heteroaryl-aryl structures based on the this compound scaffold.

A general protocol for this transformation involves the use of palladium acetate (B1210297) as the catalyst, a phosphine (B1218219) ligand such as P(n-Bu)Ad₂, and a base like potassium carbonate in a suitable solvent like toluene (B28343). nih.gov

Table 1: Example of C-H Arylation of this compound

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| This compound | 4-Iodoanisole | 3-(4-Methoxyphenyl)-4-methyl-5-phenyl-4H-1,2,4-triazole | 71 | nih.gov |

Strategies for Modifying the Phenyl Moiety

Modification of the phenyl group at the C3 position of the triazole ring is another important avenue for creating diverse derivatives. The Suzuki cross-coupling reaction is a highly effective method for this purpose, allowing for the introduction of various aryl and heteroaryl substituents.

This strategy typically involves a pre-functionalized triazole, such as a bromo-substituted derivative, which can then be coupled with a wide range of boronic acids. For instance, 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles can be synthesized and subsequently used in Suzuki reactions to introduce different aromatic and heteroaromatic groups. mdpi.comsemanticscholar.org This approach has been utilized to synthesize highly luminescent molecules with potential applications in organic light-emitting diodes (OLEDs). semanticscholar.org

The reaction conditions for Suzuki coupling usually involve a palladium catalyst like Pd(PPh₃)₄, a base such as potassium carbonate, and a phase transfer catalyst in a suitable solvent system. semanticscholar.org

Table 2: Representative Examples of Phenyl Moiety Modification via Suzuki Coupling of 4-ethyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole

| Boronic Acid | Product | Yield (%) | Reference |

| 4-(N,N-diphenylamino)phenylboronic acid | 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | High | semanticscholar.org |

| Naphthalen-1-ylboronic acid | 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | 88 | semanticscholar.org |

| Quinolin-3-ylboronic acid | 4-Ethyl-3,5-bis[4-(quinolin-3-yl)phenyl]-4H-1,2,4-triazole | 79 | semanticscholar.org |

| Furan-3-ylboronic acid | 4-Ethyl-3,5-bis[4-(furan-3-yl)phenyl]-4H-1,2,4-triazole | 91 | mdpi.com |

| Thiophen-2-ylboronic acid | 4-Ethyl-3,5-bis[4-(thiophen-2-yl)phenyl]-4H-1,2,4-triazole | 61 | mdpi.com |

| Thiophen-3-ylboronic acid | 4-Ethyl-3,5-bis[4-(thiophen-3-yl)phenyl]-4H-1,2,4-triazole | 90 | mdpi.com |

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatom-containing functional groups, such as sulfur and nitrogen, onto the triazole scaffold is crucial for modulating its physicochemical and biological properties.

A common strategy involves the synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones. These thiones can be prepared through the cyclization of thiosemicarbazide (B42300) derivatives. mdpi.com The resulting thione group can then be further functionalized. For example, S-alkylation of the triazole-3-thiol tautomer with various electrophiles, such as haloacetamides, can be performed to introduce a range of substituents. researchgate.netresearchgate.net

Furthermore, amino groups can be introduced at various positions. For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can be synthesized and subsequently reacted with aldehydes to form Schiff bases. mdpi.com

Table 3: Synthesis of Heteroatom-Substituted 1,2,4-Triazole (B32235) Derivatives

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Phenylacetic acid hydrazide | Phenyl isothiocyanate, then NaOH | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 62-79 | mdpi.com |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | Ethyl chloroacetate, then Hydrazine hydrate | 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Good | nih.gov |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | 4-(Benzylideneamino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | 43 | mdpi.com |

| 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 2-Chloro-N-(4-methoxyphenyl)acetamide | N-(4-Methoxyphenyl)-2-((5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide | - | researchgate.net |

Multi-Component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and versatile approach to synthesizing complex molecules in a single step, avoiding the isolation of intermediates. Several MCRs have been developed for the synthesis of highly substituted 1,2,4-triazole derivatives.

One such strategy involves the one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to afford 1,3,5-trisubstituted 1,2,4-triazoles. isres.org Another example is the metal- and oxidant-free three-component desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines to yield fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.org

Electrochemical methods have also been employed for the multicomponent synthesis of 1,5-disubstituted and 1-aryl-1,2,4-triazoles from aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols. organic-chemistry.org

Table 4: Representative Multi-Component Reactions for 1,2,4-Triazole Synthesis

| Reaction Type | Components | Product Type | Reference |

| One-pot condensation | Carboxylic acids, primary amidines, monosubstituted hydrazines | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |

| [2+1+2] Cyclization | Amidines, isothiocyanates, hydrazines | Fully substituted 1H-1,2,4-triazol-3-amines | organic-chemistry.org |

| Electrochemical MCR | Aryl hydrazines, paraformaldehyde, NH₄OAc, alcohols | 1,5-Disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.org |

| Dipolar [3+2] annulation | 2-Diazoacetonitriles, nitriles, aryldiazonium salts | 1-Aryl-5-cyano-1,2,4-triazoles | organic-chemistry.org |

Academic Research on Materials Science Applications of 1,2,4 Triazole Derivatives

Polymer Chemistry and High-Performance Materials

The incorporation of 1,2,4-triazole (B32235) moieties into polymer structures has led to the creation of materials with enhanced thermal stability, specific electronic properties, and novel functionalities. kpi.uaresearchgate.net These polymers are finding applications in fields ranging from electronics to energetic materials. researchgate.netacs.org

Integration into Polymer Backbones and Side Chains

Researchers have successfully integrated 1,2,4-triazole units directly into polymer backbones and as pendant side chains to tailor material properties. New imide-aryl ether copolymers containing a 4-phenyl-1,2,4-triazole linkage have been synthesized, demonstrating good mechanical and thermal properties suitable for applications like microelectronics. kpi.ua The synthesis involves creating novel 1,2,4-triazole diamine monomers which are then co-reacted with other monomers like 4,4'-oxydianiline (B41483) (ODA) and pyromellitic dianhydride (PMDA). kpi.ua

In another approach, donor-acceptor (D-A) conjugated polymers have been developed for polymer solar cells (PSCs) by incorporating 1,2,4-triazole derivatives as the electron-withdrawing (acceptor) units. sioc-journal.cn These polymers exhibit good solubility and thermal stability, which are crucial for PSC applications. sioc-journal.cn The electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be fine-tuned by pairing the triazole unit with different electron-donating units, making them promising for photovoltaic applications. sioc-journal.cn Furthermore, polymers bearing 1,2,4-triazole moieties have been developed for use in high-performance non-doped blue organic light-emitting diodes (OLEDs), where they function as bipolar blue emitters with excellent thermal stability and high photoluminescence quantum yields. rsc.org

Energetic polymers represent another significant application. Glycidyl polymers have been modified by substituting chlorine atoms with 1,2,4-triazol-5-one (B2904161) heterocycles. researchgate.net This modification results in polymers with significantly higher density and thermal stability compared to their precursors, making them attractive candidates for energetic binders. researchgate.net

| Polymer Type | Triazole Derivative Used | Key Properties | Potential Application | Reference |

|---|---|---|---|---|

| Poly(imide-aryl ether) | 3,5-bis(aminophenoxyphenyl)-4-phenyl-1,2,4-triazole | Good mechanical properties, thermal stability | Microelectronics, dielectric layers | kpi.ua |

| Donor-Acceptor Conjugated Polymer | 1,2,4-Triazole derivative with thiophene (B33073) units | Soluble, thermally stable, tunable electronic properties | Polymer solar cells (PSCs) | sioc-journal.cn |

| Bipolar Emitter Polymer | 1,2,4-Triazole-phenanthroimidazole derivatives | Excellent thermal stability, high photoluminescence quantum yield | Organic light-emitting diodes (OLEDs) | rsc.org |

| Energetic Glycidyl Polymer | 1,2,4-triazol-5-one and 3-nitro-1,2,4-triazol-5-one | High density, high thermal stability | Energetic binders | researchgate.net |

| Poly(acryloyl hydrazide) derivative | 1,2,4-triazole ring formed via reaction with phenyl isothiocyanate | Corrosion inhibition | Anti-corrosion coatings for steel | bohrium.com |

Role in Nanoparticle Stabilization and Composite Formation

Poly(1-vinyl-1,2,4-triazole) (PVT) has emerged as a highly effective stabilizing agent for metallic nanoparticles, leading to the formation of stable metal-polymer nanocomposites. mdpi.commdpi.com The triazole groups in the polymer chain are strong ligands that can coordinate with the surface of metal ions and nanoparticles, providing excellent steric stabilization. mdpi.comsemanticscholar.org This prevents the aggregation of nanoparticles and allows for control over their size and distribution within the polymer matrix.

One-pot synthesis methods, often initiated by radiation, have been developed to create gold (Au) and silver (Ag) nanoparticles stabilized by PVT. mdpi.comsemanticscholar.orgnih.gov In these processes, the polymerization of the 1-vinyl-1,2,4-triazole (B1205247) monomer and the reduction of metal ions occur simultaneously. nih.gov The resulting nanocomposites, consisting of uniformly distributed metal nanoparticles (typically 1-11 nm in size) within the PVT matrix, are being explored for applications in catalysis and biomedicine. mdpi.comsemanticscholar.org The biocompatible and non-toxic nature of PVT makes these composites particularly promising. mdpi.com

Beyond noble metals, copolymers of 1-vinyl-1,2,4-triazole have also been used to stabilize iron oxide nanoparticles, demonstrating the versatility of this polymer matrix for creating a range of organic-inorganic nanocomposites with unique properties. researchgate.net

| Nanoparticle | Stabilizing Polymer | Synthesis Method | Nanoparticle Size | Key Finding | Reference |

|---|---|---|---|---|---|

| Gold (AuNPs) | Poly(1-vinyl-1,2,4-triazole) (PVT) | One-pot, radiation-induced polymerization | 1-11 nm | PVT is an effective stabilizing matrix for AuNPs due to strong ligand interaction. | mdpi.comnih.gov |

| Silver (AgNPs) | Poly(1-vinyl-1,2,4-triazole) (PVT) | One-pot, radiation-induced reduction | 2-3 nm | PVT provides effective stabilization, leading to small nanoparticles with a narrow size distribution. | semanticscholar.org |

| Silver (AgNPs) | Poly-1-vinyl-1,2,4-triazole (PVT) | Chemical reduction | Varies (1.8-20.8% Ag content) | The resulting nanocomposite is nontoxic to mammalian cells while showing antibacterial activity. | mdpi.com |

| Iron Oxide | 1-vinyl-1,2,4-triazole and N-vinylpyrrolidone copolymer | - | 2-8 nm | The polymer matrix effectively stabilizes the crystalline phase of ultra-small iron oxides. | researchgate.net |

Coordination Chemistry and Metal-Organic Frameworks

The 1,2,4-triazole ring, with its multiple nitrogen atoms, is a versatile ligand in coordination chemistry. ethz.chtennessee.edu It can coordinate to metal centers in various modes, acting as a bridge between metal ions to form complex polynuclear structures, coordination polymers (CPs), and metal-organic frameworks (MOFs). mdpi.comscispace.com

Ligand Design and Metal Chelation

The nitrogen atoms at the 1, 2, and 4 positions of the triazole ring can all participate in metal coordination. Derivatives of 1,2,4-triazole are particularly effective as bridging ligands, using their N1 and N2 atoms to link two different metal centers. mdpi.com This bridging capability is fundamental to the construction of extended networks. tennessee.edumdpi.com The coordination mode can vary from η¹ (monodentate) to η² (bidentate), and the specific mode can be influenced by the metal center and other ligands present. acs.org

Schiff bases derived from 3-amino-1H-1,2,4-triazole or 4-amino-5-mercapto-1,2,4-triazole have been designed as multidentate ligands. isres.orgresearchgate.net For instance, certain Schiff bases can act as tetradentate ligands, coordinating to a metal ion through the azomethine nitrogen, a phenolic oxygen, a lactonyl oxygen, and a sulfur atom from the mercapto group. isres.org This chelation leads to the formation of stable mononuclear or binuclear metal complexes with various geometries, such as distorted octahedral. isres.org The choice of metal ion (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Zn²⁺) and the substituents on the triazole ring significantly influence the final structure and properties of the complex. ethz.chmdpi.com

Formation of Coordination Polymers with Tailored Properties

The ability of 1,2,4-triazole derivatives to act as bridging ligands has been extensively exploited to build coordination polymers (CPs) and metal-organic frameworks (MOFs) with tailored properties. mdpi.comacs.org These materials consist of metal ions or clusters connected by organic linkers (the triazole derivatives) to form one-, two-, or three-dimensional networks. mdpi.com

A notable property of some iron(II) coordination polymers based on 1,2,4-triazole is spin-crossover (SCO) behavior. ethz.ch These materials can switch between a low-spin and a high-spin state in response to external stimuli like temperature changes, which is accompanied by a distinct color change (thermochromism). ethz.ch This makes them promising candidates for sensors and switching devices. ethz.ch

By using flexible bis(1,2,4-triazole) ligands in conjunction with various polycarboxylate anions, a diverse range of CPs with different dimensionalities and network topologies have been constructed. acs.org The final structure is influenced by the specific triazole ligand, the metal ion, and the geometry of the polycarboxylate co-ligand. acs.org Some of these CPs exhibit interesting photoluminescent properties. acs.org The introduction of biomolecules, such as amino acids derivatized with 1,2,4-triazoles, as linkers has further expanded the field, leading to the creation of a new family of functional and chiral CPs and MOFs. mdpi.com

| Material Type | Triazole Ligand | Metal Ion(s) | Key Feature / Property | Reference |

|---|---|---|---|---|

| Polynuclear Complex | 4-R-1,2,4-triazole (R=NH2) | Fe(II) | Spin-crossover behavior, thermochromism | ethz.ch |

| Trinuclear Complex | 4-(1,2,4-triazol-4-yl)ethanedisulfonate | Mn(II), Co(II), Ni(II), Cu(II) | Linear array of metal ions linked by triple N1-N2-triazole bridges; antiferromagnetic interactions | mdpi.com |

| 1D Coordination Polymer | 1,2,4-triazole derivatized amino acid | Cd(II) | Triple bridge of one μ-chloride and two μ-N1,N2-1,2,4-triazoles | mdpi.com |

| 3D Coordination Polymer | Flexible bis(1,2,4-triazole) | Zn(II), Cd(II) | Varied network topologies (e.g., α-Po net); photoluminescence | acs.org |

| 3D Metal-Organic Framework | 1,2,4-triazole and oxalate | Cd(II) | Mixed-ligand framework | sc.edu |

Applications in Dye and Pigment Synthesis

The aromatic and electronically versatile nature of the 1,2,4-triazole ring makes it a valuable component in the synthesis of dyes and pigments. nih.govnih.gov Azo dyes, which form the largest class of synthetic colorants, have been successfully synthesized using 1,2,4-triazole derivatives as either the diazo component or the coupling component. nih.gov

New azo-azomethine dyes have been prepared through the condensation of 3,5-diamino-1,2,4-triazole with azo-coupled o-vanillin precursors. nih.gov These dyes exhibit good thermal stability, with their core structures remaining intact up to 225 °C. nih.gov Similarly, novel 1,2,4-triazole colorants were synthesized in high yields by coupling 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole with various diazotized aniline (B41778) derivatives. nih.gov

An interesting characteristic of these dyes is their potential to exist in different tautomeric forms, primarily the azo and hydrazone forms. nih.gov Research has shown that this tautomerism is influenced by the electronic nature of substituents on the coupling component. Electron-releasing groups tend to favor the azo form, while electron-withdrawing groups increase the proportion of the hydrazone form, which can affect the color and other properties of the dye. nih.gov This provides a mechanism for fine-tuning the characteristics of the final colorant. The inherent properties of these triazole-based dyes make them suitable for a wide range of applications, including in textiles, thermal transfer printing, and potentially as functional dyes in high-tech areas. nih.gov

Advanced Coatings and Functional Surfaces

The unique chemical architecture of the 1,2,4-triazole ring, with its electron-deficient nature and multiple nitrogen atoms, makes its derivatives highly valuable in the field of materials science, particularly for the development of advanced coatings and functional surfaces. researchgate.net These compounds are integrated into various materials to impart specific properties such as corrosion resistance, hydrophobicity, and enhanced durability against environmental stressors like ultraviolet (UV) radiation. multichemindia.comresearchgate.net Researchers have explored their use as additives in polymer matrices, as self-assembling monolayers, and as key components in the synthesis of novel functional polymers. multichemindia.comrjptonline.org

Corrosion-Resistant Coatings

One of the most significant applications of 1,2,4-triazole derivatives in materials science is as corrosion inhibitors for metals and alloys. multichemindia.com They are effective for protecting steel, copper, and other metals in aggressive acidic environments. multichemindia.commdpi.comnih.gov The mechanism of protection involves the formation of a thin, protective film on the metal surface. multichemindia.commdpi.com This film, which can be chemisorbed, acts as a barrier, preventing oxidative and corrosive processes. mdpi.comdergipark.org.tr

Studies have demonstrated that incorporating 1,2,4-triazole derivatives into coating formulations significantly enhances their anti-corrosion performance. For instance, polymers containing 1,2,4-triazole moieties have shown promising results as anticorrosion coatings. ajchem-a.combohrium.com In one study, polymers of 4-azo-3,5-substituted-1,2,4-triazole were synthesized and showed notable anticorrosion properties. ajchem-a.comajchem-a.com Another research effort focused on modifying epoxy resins with amino triazole derivatives, which were then evaluated as anti-corrosive coatings on mild steel. journalijar.com

The effectiveness of these coatings is often quantified by electrochemical measurements. A study on a 3-substituted 1,2,4-triazole (3ST) for protecting carbon steel in a sulfuric acid solution found that the inhibitor forms a polymolecular layer up to 4 nm thick, significantly decreasing the rate of cathodic hydrogen evolution and hydrogen permeation into the steel. mdpi.com Similarly, impregnating a base Plasma Electrolytic Oxidation (PEO) layer on a magnesium alloy with 1,2,4-triazole for 24 hours resulted in a 36-fold increase in the impedance modulus, indicating substantially improved corrosion resistance. dntb.gov.ua

Table 1: Performance of 1,2,4-Triazole Derivatives in Corrosion-Resistant Coatings

| Triazole Derivative/System | Substrate | Corrosive Medium | Key Research Finding | Reference |

|---|---|---|---|---|

| 3-substituted 1,2,4-triazole (3ST) | Carbon Steel | H₂SO₄ Solution | Forms a protective polymolecular layer up to 4 nm thick, reducing hydrogen permeation. | mdpi.com |

| 1,2,4-Triazole | PEO-Coated AM50 Mg Alloy | NaCl Solution | Impregnation for 24h increased the low-frequency impedance modulus by 36 times compared to the base PEO-layer. | dntb.gov.ua |

| Polymers of 4-azo-3,5-substituted-1,2,4-triazole | Not specified | Not specified | Synthesized polymers demonstrated promising results in anticorrosion studies. | ajchem-a.com |

| Amino triazole derivatives in epoxy | Mild Steel | Salt Spray | Modified epoxy varnishes were evaluated for anti-corrosion performance. | journalijar.com |

| Triazole-containing copolymers | 316L Stainless Steel | 0.1 M HCl | Electrochemical polymerization of a triazole-containing polymer created an anti-corrosion coating. | bohrium.com |

Hydrophobic and Functional Polymer Surfaces

The integration of 1,2,4-triazole units into polymer backbones has been explored to create surfaces with tailored functionalities, such as hydrophobicity. researchgate.netbohrium.com Hydrophobic coatings are crucial for applications requiring water repellency, self-cleaning surfaces, and moisture protection.

Research into organosilicon copolymers containing 1,2,4-triazole groups has led to the development of promising hydrophobic materials. researchgate.netbohrium.com In one study, new functional copolymers were synthesized by the radical copolymerization of 1-vinyl-1,2,4-triazole and triethoxyvinylsilane. bohrium.com Subsequent hydrolytic polycondensation of the triethoxysilyl groups resulted in cross-linked polyorganosiloxanes. bohrium.com These spatially cross-linked polymers, containing the functional 1,2,4-triazole fragment, were used to create hydrophobic and heat-resistant materials. researchgate.netbohrium.com These materials exhibit high thermal stability, withstanding temperatures up to 270°C. bohrium.com The incorporation of the triazole moiety is a key factor in achieving these desirable surface and thermal properties.

Table 2: Properties of Triazole-Containing Functional Polymers

| Polymer System | Key Monomers | Primary Functionality | Notable Property | Reference |

|---|---|---|---|---|

| Poly(1-vinyl-1,2,4-triazole-co-triethoxyvinylsilane) | 1-vinyl-1,2,4-triazole, Triethoxyvinylsilane | Hydrophobic Surface | High thermal stability up to 270°C. | bohrium.com |

| Polyurethane Urea (B33335) with 1,2,4-triazole segments | 3,5-diamino-1,2,4-triazole (DATA), Urethane prepolymer | Slightly Hydrophobic Surface, UV Resistance | Improved tensile strength up to 58 MPa. | researchgate.net |

UV-Resistant and Stabilizing Coatings

Ultraviolet (UV) radiation can cause significant degradation of polymeric materials, leading to discoloration, loss of mechanical strength, and reduced lifespan. Triazole derivatives are employed as UV stabilizers in polymers and coatings to mitigate these effects. multichemindia.comgoogle.com They function by absorbing harmful UV radiation and dissipating it as thermal energy, thus protecting the polymer matrix.

The inclusion of 1,2,4-triazole segments within the main chains of polyurethane urea has been shown to have a positive effect on the material's resistance to UV aging. researchgate.net A study demonstrated that a linear polyurethane urea containing 3,5-diamino-1,2,4-triazole (DATA) exhibited good thermal stability up to 310°C and enhanced tensile strength. researchgate.net Crucially, after exposure to UV radiation, only minor changes were observed in the molecular structure, surface morphology, and mechanical properties of the polymer, highlighting the protective role of the triazole component. researchgate.net While some early research noted that certain 1,2,4-triazoles could accelerate yellowing, the development of specific derivatives has overcome this issue, making them effective stabilizers for extending the longevity and performance of plastics and coatings. multichemindia.comgoogle.com

Academic Research on Biological Activity and Pharmacological Mechanisms of 1,2,4 Triazole Scaffolds

Molecular Recognition and Binding Mechanisms

The ability of the 1,2,4-triazole (B32235) scaffold to interact with and bind to biological receptors and enzymes is central to its diverse pharmacological activities. This recognition is governed by a combination of intermolecular forces and the molecule's inherent structural and electronic properties.

Ligand-Receptor/Enzyme Interactions (Hydrogen Bonding, Electrostatics, Van der Waals Forces)

The nitrogen atoms within the 1,2,4-triazole ring are key to its binding capabilities. researchgate.netpensoft.net The three nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in the 1H-tautomer can serve as a hydrogen bond donor. nih.govresearchgate.net This dual capacity allows triazole derivatives to form strong and specific hydrogen bonds with amino acid residues in the active sites of enzymes and receptors. pensoft.netmdpi.com

For instance, in the inhibition of aromatase, a cytochrome P450 enzyme, the N4 atom of the triazole ring coordinates with the iron atom of the heme group, a crucial interaction for inhibitory activity. tandfonline.comnih.gov The phenyl moieties attached to the triazole core often engage in hydrophobic and π-π stacking interactions within the active site, further stabilizing the ligand-enzyme complex. tandfonline.com Similarly, in the inhibition of the bacterial enzyme MraY, molecular docking studies have elucidated the specific binding interactions that contribute to the compound's activity. biorxiv.org The versatility of the triazole ring allows it to serve as a bio-isostere, replacing other functional groups to enhance the pharmacological profile of a drug. researchgate.net

Hydrogen Bonding: The nitrogen atoms are primary sites for hydrogen bonding with receptor residues. pensoft.net

Electrostatic Interactions: The dipole moment of the triazole ring contributes to electrostatic interactions with polar regions of the binding site. nih.gov

Van der Waals Forces: Substituents on the triazole ring, such as the phenyl and methyl groups in 4-methyl-3-phenyl-4H-1,2,4-triazole, contribute to binding through van der Waals forces and hydrophobic interactions. mdpi.com

Conformational Dynamics and Tautomeric Influence on Binding

Molecular dynamics simulations have been used to study the conformational states of triazole derivatives. These studies show that the stability of a particular conformation can be influenced by the surrounding environment (e.g., in vacuum vs. in a solution). nih.gov The ability of a molecule to adopt a low-energy conformation that is complementary to the binding site of a target protein is essential for high-affinity binding. nih.gov

The stereochemistry of derivatives can also be a deciding factor in biological activity. For example, studies on certain triazole derivatives have shown that (Z)-isomers possess significantly higher antifungal activity than their (E)-isomer counterparts. Molecular docking revealed that this difference in activity is due to the different ways the isomers interact with the target protein, RsCYP51. nih.gov This highlights that subtle changes in molecular geometry can lead to profound differences in pharmacological effect.

Modulation of Biochemical Pathways

Derivatives of the 1,2,4-triazole scaffold are known to exert their biological effects by modulating various biochemical pathways, often through the inhibition of key enzymes.

Inhibition/Activation of Specific Enzymes (e.g., Steroid Sulfatase)

A prominent feature of 1,2,4-triazole derivatives is their ability to act as enzyme inhibitors. isp.edu.pk This inhibitory action is the basis for their use in treating a wide range of conditions, from cancer to infectious diseases. tandfonline.comnih.gov For example, certain triazole derivatives are potent inhibitors of steroid sulfatase and aromatase, enzymes involved in hormone-dependent cancers. nih.govresearchgate.net The inhibition of cholinesterase enzymes (AChE and BChE) by triazole compounds is a key strategy in the management of Alzheimer's disease. nih.govacs.org

The table below summarizes the enzyme inhibitory activities of various 1,2,4-triazole derivatives.

| Enzyme Target | Therapeutic Area | Example Derivatives | IC₅₀ Values (µM) | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Methyl phenyl-substituted derivative (12d) | 0.73 ± 0.54 | nih.govacs.org |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Methyl phenyl-substituted derivative (12m) | 0.038 ± 0.50 | nih.govacs.org |

| α-Glucosidase | Diabetes Mellitus | 3-methyl phenyl derivative (12d) | 36.74 ± 1.24 | nih.gov |

| Urease | Various | Methyl phenyl-substituted derivative (12d) | 19.35 ± 1.28 | nih.gov |

| Aromatase | Breast Cancer | Letrozole (B1683767), Anastrozole (B1683761) | < 0.1 (Estimated) | tandfonline.comnih.gov |

| MraY | Antibacterial | Optimized 1,2,4-triazole analog (12a) | 25 | biorxiv.org |

| Thymidine Phosphorylase | Anticancer | Hexyl substituted bis-1,2,4-triazole (2) | 28.74 ± 0.59 | dovepress.com |

This table is interactive. You can sort and filter the data.

Interference with Biosynthetic Processes (e.g., Ergosterol (B1671047) Biosynthesis)

One of the most well-documented mechanisms of action for 1,2,4-triazole compounds is the inhibition of ergosterol biosynthesis in fungi. jst.go.jpmdpi.com Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to fungal cell death. mdpi.com

This inhibition is primarily achieved by targeting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.govmdpi.com The triazole ring binds to the heme iron in the active site of CYP51, blocking the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway. mdpi.comnih.gov This leads to the accumulation of toxic sterol intermediates, further compromising the fungal cell membrane. nih.gov This mechanism is the basis for the antifungal activity of widely used drugs like fluconazole (B54011) and itraconazole. nih.gov Recent research has also uncovered a secondary mechanism where the accumulation of these sterol intermediates induces negative feedback regulation of HMG-CoA reductase, the rate-limiting enzyme in the sterol biosynthesis pathway. nih.gov

Regulation of Cellular Signaling Cascades

By inhibiting key enzymes, 1,2,4-triazole derivatives can profoundly regulate cellular signaling cascades. For instance, the inhibition of protein kinases by certain triazole compounds can interrupt signaling pathways that are crucial for cancer cell proliferation and survival. nih.govresearchgate.net

The inhibition of aromatase provides another clear example. Aromatase is responsible for the final step in estrogen biosynthesis. By blocking this enzyme, triazole-based inhibitors like letrozole and anastrozole reduce the levels of circulating estrogens. tandfonline.comnih.gov This effectively downregulates estrogen receptor signaling, a key pathway driving the growth of hormone-receptor-positive breast cancers. nih.gov Similarly, the inhibition of the annexin (B1180172) A2–S100A10 protein-protein interaction by tri-substituted 1,2,4-triazoles can disrupt cellular processes that are important in cancer. nih.gov These examples demonstrate that the targeted action of 1,2,4-triazoles on specific proteins can have far-reaching consequences on cellular signaling and function.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation

The biological activity of 1,2,4-triazole derivatives, including the specific scaffold this compound, is deeply connected to their molecular architecture. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological efficacy. These studies involve systematically modifying the molecule—by altering substituents, their positions, and electronic properties—to map out the key features required for a desired pharmacological effect. This allows for the rational design of new, more potent, and selective therapeutic agents. researchgate.netresearchgate.net For the 1,2,4-triazole class, the nitrogen atoms within the heterocyclic ring are often key to biological interactions, particularly through their ability to bind to metal ions in enzymes like cytochrome P450. nih.gov

Influence of Substituent Position and Electronic Properties on Biological Efficacy

The biological profile of 1,2,4-triazole derivatives is highly sensitive to the nature and position of substituents on both the triazole ring and any attached aryl rings. ontosight.ai

Substituents at the C3 and C5 Positions: The groups attached to the carbon atoms of the triazole ring play a pivotal role. In many instances, the presence of a phenyl group at the C3 position is considered critical for exerting high levels of biological activity. nih.gov The electronic nature of substituents on this phenyl ring is also significant. For example, SAR studies on certain series have revealed that strongly electron-withdrawing groups (such as 2,4-di-F, 3-F, 3-NO2, and 2-CF3) on the benzene (B151609) ring can enhance antibacterial activity. nih.gov In other cases, a 4-methoxyphenyl (B3050149) group at the C5 position was found to be preferable to a 4-methyl group for antibacterial action. mdpi.com

The following table summarizes SAR findings for a series of 1,2,4-triazole-3-thione derivatives, illustrating the impact of N4 substituents on anti-inflammatory activity.

| Compound ID | N4-Substituent | Anti-inflammatory Activity (% Inhibition) |

| 38a | n-butyl | 81.81 |

| 39a | methyl | Superior to standard |

| - | allyl | Significant inhibition |

| - | phenyl | Significant inhibition |

| Data sourced from a review on mercapto-substituted 1,2,4-triazole derivatives. rjptonline.org |

Influence of Electronic Properties: The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, are a determining factor in biological efficacy.

Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO2), trifluoromethyl (-CF3), or halogens (-F, -Cl) on phenyl rings attached to the triazole scaffold is frequently associated with enhanced antimicrobial activity. nih.govnih.gov For instance, a compound bearing a 4-trichloromethyl group on the phenyl ring at C3 showed antibacterial activity equivalent to the standard drug ceftriaxone. nih.gov Similarly, in one antifungal study, introducing a chlorine atom to a phenyl ring significantly improved activity, whereas fluorine slightly reduced it. mdpi.com

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as hydroxyl (-OH) or methoxy (B1213986) (-OCH3) can also be favorable. The presence of an -OH group on a C3-phenyl ring was found to be beneficial for the anticancer activity of certain triazole hybrids. nih.gov In a series of anticholinesterase agents, compounds with electron-donating groups, particularly at the meta-position of a phenyl ring, were more active. bohrium.com

The table below shows the antiproliferative activity of specific 1,2,4-triazole derivatives, highlighting the effects of different substituents.

| Compound ID | Substituent Information | Antiproliferative Activity (IC50 in µM) | Target |

| 104b | - | 0.66 | Tubulin Polymerization |

| 104c | - | 0.97 | Tubulin Polymerization |

| CA-4 (Reference) | - | 1.2 | Tubulin Polymerization |

| Data from a study on the medicinal attributes of 1,2,4-triazoles. nih.gov |

Design Principles for Biologically Active Triazole Derivatives

The insights gained from SAR studies have led to the establishment of several key design principles for developing new, potent 1,2,4-triazole-based therapeutic agents. researchgate.net

Scaffold-Based Design and Target Interaction: The 1,2,4-triazole ring itself is a versatile and stable scaffold. nih.gov A primary design principle is to use this ring as an anchor to position functional groups in the correct spatial orientation to interact with a biological target. A classic example is in antifungal drug design, where the N4 atom of the triazole ring coordinates with the heme iron atom of the fungal enzyme lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis. nih.govmdpi.com Therefore, designing molecules where the triazole ring can access and bind to key residues or cofactors in an enzyme's active site is a fundamental principle. nih.gov

Modulation of Physicochemical Properties: The substituents on the triazole core are selected not only for direct interaction with the target but also to fine-tune the molecule's physicochemical properties. This includes adjusting lipophilicity, solubility, and metabolic stability. For instance, the introduction of a carbonyl group can provide a hydrogen bond acceptor, improving interactions with a target enzyme. nih.gov The gradual and predicted introduction of different functional groups can fundamentally alter the type of biological activity observed, allowing chemists to tailor molecules for specific therapeutic purposes. researchgate.net

Future Directions and Emerging Research Avenues for 4 Methyl 3 Phenyl 4h 1,2,4 Triazole

Consolidation of Current Academic Understanding

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle with three nitrogen atoms that is a privileged structure in drug discovery and development. globalresearchonline.net Numerous compounds incorporating this ring have resulted in successful therapeutic agents, including well-known antifungal drugs like fluconazole (B54011) and itraconazole, and anxiolytics such as alprazolam. globalresearchonline.netresearchgate.net The broad spectrum of biological activities associated with 1,2,4-triazole derivatives is extensive, encompassing antimicrobial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties. nih.govresearchgate.net

The synthesis of the 1,2,4-triazole core is well-documented, with common methods including the cyclization of thiosemicarbazides and the Einhorn–Brunner reaction involving the condensation of hydrazines with diacylamines. scispace.comtandfonline.com Modifications at the N-4, C-3, and C-5 positions of the triazole ring are known to significantly influence the molecule's biological activity. mdpi.com For instance, the nature of the substituent at the N-4 position can be crucial for antibacterial efficacy. mdpi.com

Despite this extensive body of knowledge on the triazole class, specific academic understanding of 4-methyl-3-phenyl-4H-1,2,4-triazole is limited. Research has tended to focus on other derivatives, leaving the unique potential conferred by the combination of a methyl group at the N-4 position and a phenyl group at the C-3 position largely uncharacterized. One of the few specific studies on a closely related structure investigated the thermal rearrangement of 4-(2-alkenyl) substituted 5-methyl-3-phenyl-4H-1,2,4-triazoles, providing insights into the stability and reactivity of this substitution pattern. scilit.com A comprehensive consolidation of current understanding, therefore, concludes that while the foundational chemistry is strong, a dedicated research program is necessary to elucidate the specific chemical, physical, and biological profile of this compound itself.

Identification of Novel Research Challenges and Unexplored Potential

The primary research challenge concerning this compound is the systematic exploration and characterization of its properties. Based on the activities observed in its analogues, several key areas of unexplored potential can be identified. The central task for researchers is to synthesize the compound and initiate comprehensive screening programs to validate these hypotheses.

A summary of these potential research avenues is presented below:

| Potential Research Area | Basis in Related Compounds | Primary Research Goal |

| Medicinal Chemistry: Anticancer Activity | Derivatives of 1,2,4-triazole have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7) and pancreatic cancer. researchgate.netnih.gov | To evaluate the in vitro and in vivo anticancer activity of this compound and its novel derivatives. |

| Medicinal Chemistry: Antimicrobial & Antifungal Activity | The 1,2,4-triazole scaffold is the basis for leading antifungal drugs and has shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com | To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. |

| Medicinal Chemistry: Anti-inflammatory & Analgesic Activity | Certain triazole derivatives exhibit potent anti-inflammatory activity, in some cases exceeding that of standard drugs like diclofenac (B195802) and ibuprofen. researchgate.netrjptonline.org | To assess the compound's ability to inhibit inflammatory pathways and its potential as an analgesic agent in established models. |

| Medicinal Chemistry: Anticonvulsant Activity | Studies have shown that some 4-amino-4H-1,2,4-triazole derivatives can effectively interact with the GABA-A receptor, suggesting potential for neurological applications. researchgate.net | To investigate the anticonvulsant properties of the compound in animal models and explore its mechanism of action. |

| Agrochemical Science | Triazole compounds are widely used in agriculture as effective fungicides and herbicides, protecting crops from various diseases. ontosight.airjptonline.org | To screen the compound for fungicidal and herbicidal activity against common agricultural pathogens and weeds. |

| Materials Science: Nonlinear Optical (NLO) Properties | Novel 1,2,4-triazole derivatives have been synthesized and investigated for their NLO properties, which are crucial for applications in optoelectronics and photonics. nih.gov | To synthesize and characterize the NLO properties of this compound crystals. |

Prospects for Interdisciplinary Research and Advanced Applications

Realizing the full potential of this compound will require a concerted, interdisciplinary approach that bridges theoretical prediction with experimental validation. The prospects for advanced applications hinge on moving beyond initial screening to sophisticated molecular design and material engineering.

Interdisciplinary Synergy: Future research should integrate computational chemistry with synthetic and biological sciences. Computational tools like Density Functional Theory (DFT) can be employed to predict the compound's geometric parameters, electronic properties, and potential for applications like NLO materials before synthesis is even attempted. nih.gov Furthermore, molecular docking studies can simulate the interaction of this compound with the active sites of various enzymes and receptors, such as 14α-demethylase (CYP51) for antifungal activity or acetylcholinesterase for neurodegenerative diseases, thus guiding synthetic efforts toward more potent and selective derivatives. uomustansiriyah.edu.iqmdpi.com

Advanced Applications: The this compound structure can serve as a versatile scaffold for the development of next-generation therapeutic agents and materials.

Hybrid Molecules and Conjugates: A promising strategy involves creating hybrid molecules by linking the triazole core to other bioactive fragments, such as amino acids, peptides, or other heterocyclic systems like pyrazole (B372694) or quinoline. mdpi.comresearchgate.net This approach can lead to compounds with enhanced biological activity, improved target selectivity, or novel mechanisms of action.

Targeted Drug Delivery: The isosteric nature of the triazole ring allows for its use in creating molecules that can self-assemble into hydrogels. acs.org This opens up possibilities for developing novel drug delivery systems where this compound-based derivatives could form a matrix for the controlled release of other therapeutic agents.

Functional Materials: In materials science, the compound could be explored as a ligand in the synthesis of metal-organic frameworks (MOFs) or as a building block for specialized polymers. nih.govacs.org Such materials could have applications as corrosion inhibitors, stabilizers, or components in advanced electronic devices.

The following table outlines prospective interdisciplinary research pathways:

| Discipline | Research Action | Potential Advanced Application/Outcome |

| Computational Chemistry & Molecular Modeling | Perform DFT calculations and molecular docking simulations. nih.govresearchgate.net | Prediction of NLO properties and biological target affinity; rational design of more potent derivatives. |

| Medicinal & Synthetic Chemistry | Synthesize novel derivatives by creating hybrid molecules with other pharmacophores (e.g., amino acids, benzothiazoles). mdpi.commdpi.com | Development of next-generation drug candidates with enhanced efficacy or multi-target activity. |

| Pharmacology & Cell Biology | Investigate the mechanism of action in validated biological models (e.g., cell migration assays, 3D spheroid cultures). nih.gov | Elucidation of cellular pathways and identification of specific molecular targets for therapeutic intervention. |

| Materials Science & Polymer Chemistry | Incorporate the triazole moiety into polymer chains or use it as a ligand to create novel coordination complexes and MOFs. nih.govacs.org | Creation of new functional materials with applications in optoelectronics, catalysis, or as corrosion inhibitors. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products